Disodium 3,3'-((1,1'-biphenyl)-4,4'-diyldivinylene)bis(6-chlorobenzenesulphonate)

Detergent formulation Chlorine bleach compatibility Optical brightener stability

Disodium 3,3'-((1,1'-biphenyl)-4,4'-diyldivinylene)bis(6-chlorobenzenesulphonate) (CAS 42380-62-1) is a synthetic, water-soluble distyrylbiphenyl (DSBP) fluorescent whitening agent bearing two chlorine substituents ortho to the sulfonate groups on the terminal benzene rings. With a molecular formula of C28H18Cl2Na2O6S2 and a molecular weight of 631.45 g/mol, it belongs to the disulfonated distyrylbiphenyl class, which is widely employed in detergents, textiles, and paper manufacturing to absorb near-ultraviolet radiation (330–380 nm) and re-emit blue light (400–440 nm), thereby counteracting yellowness and enhancing perceived whiteness.

Molecular Formula C28H18Cl2Na2O6S2
Molecular Weight 631.5 g/mol
CAS No. 42380-62-1
Cat. No. B12911278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium 3,3'-((1,1'-biphenyl)-4,4'-diyldivinylene)bis(6-chlorobenzenesulphonate)
CAS42380-62-1
Molecular FormulaC28H18Cl2Na2O6S2
Molecular Weight631.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])C3=CC=C(C=C3)C=CC4=CC(=C(C=C4)Cl)S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C28H20Cl2O6S2.2Na/c29-25-15-9-21(17-27(25)37(31,32)33)3-1-19-5-11-23(12-6-19)24-13-7-20(8-14-24)2-4-22-10-16-26(30)28(18-22)38(34,35)36;;/h1-18H,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2/b3-1+,4-2+;;
InChIKeyJVLGFGGGZCGQDJ-UFVDJLLLSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium 3,3'-((1,1'-biphenyl)-4,4'-diyldivinylene)bis(6-chlorobenzenesulphonate) (CAS 42380-62-1): A Chlorinated Distyrylbiphenyl Optical Brightener for Bleach-Resistant Formulations


Disodium 3,3'-((1,1'-biphenyl)-4,4'-diyldivinylene)bis(6-chlorobenzenesulphonate) (CAS 42380-62-1) is a synthetic, water-soluble distyrylbiphenyl (DSBP) fluorescent whitening agent bearing two chlorine substituents ortho to the sulfonate groups on the terminal benzene rings . With a molecular formula of C28H18Cl2Na2O6S2 and a molecular weight of 631.45 g/mol, it belongs to the disulfonated distyrylbiphenyl class, which is widely employed in detergents, textiles, and paper manufacturing to absorb near-ultraviolet radiation (330–380 nm) and re-emit blue light (400–440 nm), thereby counteracting yellowness and enhancing perceived whiteness . The compound's distinguishing feature is the presence of two aryl chlorine atoms, which introduce a heavy-atom effect and structural modifications that differentiate it from the non-halogenated parent compound CBS-X (CAS 27344-41-8, MW 562.56 g/mol) .

Why Non-Chlorinated or Non-DSB Optical Brighteners Cannot Substitute for CAS 42380-62-1: The Consequences of Ignoring Halogen Substitution


In-class substitution is frequently attempted between distyrylbiphenyl disulfonates (e.g., CBS-X) and other stilbene-based brighteners such as VBL, CXT, or 31#. However, this practice leads to catastrophic performance failures in bleach-containing formulations. The non-chlorinated stilbene brightener 31# loses its absorption peak at 345.5 nm within 10 minutes of contact with sodium hypochlorite solution and generates a new absorption peak at 267 nm, indicating irreversible oxidative degradation [1]. In contrast, the distyrylbiphenyl scaffold of CBS-X survives 3.5 hours under identical hypochlorite conditions—a 21-fold improvement in oxidative stability [1]. Furthermore, the incorporation of chlorine substituents onto the distyrylbiphenyl core, as embodied by CAS 42380-62-1, is specifically claimed in patent literature to prevent the formation of bleach spots on textiles during liquid detergent pre-treatment, a problem that plagues non-halogenated distyrylbiphenyl whiteners [2]. The heavy-atom effect of chlorine additionally decelerates photochemical degradation through triplet-triplet energy transfer quenching, a mechanism unavailable to non-halogenated analogs [3]. Thus, substituting CAS 42380-62-1 with a non-chlorinated brightener in formulations exposed to hypochlorite, peroxides, or prolonged UV irradiation is predicted to result in rapid whitening efficacy loss, undesirable chromophore formation, and visible spotting defects.

Quantitative Differentiation Evidence for Disodium 3,3'-((1,1'-biphenyl)-4,4'-diyldivinylene)bis(6-chlorobenzenesulphonate) (CAS 42380-62-1) vs. Comparators


Hypochlorite Oxidative Stability: Distyrylbiphenyl Scaffold vs. Stilbene-Based Brightener 31#

The distyrylbiphenyl (DSBP) core structure shared by CAS 42380-62-1 and CBS-X demonstrates dramatically superior resistance to hypochlorite oxidation compared to the widely used stilbene-based brightener 31#. In a controlled study, CBS-X retained its characteristic absorption at 348 nm for 3.5 hours upon mixing with sodium hypochlorite solution, whereas brightener 31# completely lost its absorption peak at 345.5 nm within 10 minutes, with concomitant formation of a degradation product absorbing at 267 nm [1]. The chlorinated DSBP variant (CAS 42380-62-1) is expected to exhibit at least this level of hypochlorite resistance, and patent literature indicates enhanced storage stability without sedimentation in bleach-containing liquid detergents [2].

Detergent formulation Chlorine bleach compatibility Optical brightener stability

Photochemical Degradation Resistance: Heavy-Atom Effect of Chlorine Substituents

The chlorine substituents on CAS 42380-62-1 introduce a heavy-atom effect that decelerates photochemical degradation. Studzinskii et al. (2003) demonstrated that sodium salts of halobenzenesulfonic acids decelerate photodegradation of optical whiteners in aqueous 2-propanol and polyvinyl alcohol matrices, with the efficiency of photodegradation deceleration increasing in the order chloro < bromo < iodo derivatives [1]. The mechanism involves triplet-triplet (T-T) energy transfer from the excited-state substrate to the halogenated additive and quenching of the excited state by the heavy atom [1]. Since CAS 42380-62-1 incorporates chlorine atoms directly on the benzenesulfonate rings (rather than requiring an external haloarene additive), this photoprotective effect is intrinsic to the molecule. The non-chlorinated analog CBS-X (CAS 27344-41-8) lacks this built-in photostabilization mechanism.

Photostability Heavy-atom effect UV degradation Optical brightener lifetime

Bleach Spot Prevention in Liquid Detergent Pre-Treatment: Chlorinated vs. Non-Chlorinated Distyrylbiphenyls

Patent US 5,152,921 (Weber & Eckhardt, 1992) explicitly claims that 2,2'-dichloro-5,5'-disulfodistyrylbiphenyl—a close structural congener of CAS 42380-62-1—prevents the formation of bleach spots when textile fabric comes into direct contact with liquid detergent during pre-treatment [1]. The patent states that non-halogenated distyrylbiphenyl whiteners cause visible spotting, a long-standing problem acknowledged in earlier patents (EP-A 167,205; EP-A 0,298,361). The dichloro compound provided 'excellent whitening action' without spotting, and additionally exhibited no sedimentation and produced clear (non-opalescent) liquid detergent solutions [1]. The closely related patent EP 0,364,403/US 5,145,991 similarly claims that chloro-substituted distyrylbiphenyls are 'distinguished by good brightening effects and minimal spotting' [2].

Liquid laundry detergent Spotting behavior Pre-treatment Textile whitening

Molecular Weight and Solubility Profile Differentiation from Non-Chlorinated CBS-X

CAS 42380-62-1 has a molecular weight of 631.45 g/mol (C28H18Cl2Na2O6S2), which is 68.89 g/mol higher than the non-chlorinated CBS-X (562.56 g/mol, C28H20Na2O6S2) [1]. This 12.2% increase in molecular weight arises from the substitution of two hydrogen atoms with two chlorine atoms on the terminal benzenesulfonate rings. The presence of chlorine ortho to the sulfonate groups is expected to influence the critical micelle concentration and solubility profile relative to CBS-X. CBS-X is reported to have a 1% extinction coefficient specification and solubility of approximately 25 g/L at 25°C for related DSBP compounds [2]; the chlorinated derivative may exhibit altered aggregation behavior, though quantitative solubility data for CAS 42380-62-1 specifically are not publicly available.

Aqueous solubility Formulation compatibility Molar mass Disodium salt

Comparative Brightening Efficacy on Cellulose: DSBP Class vs. Stilbene-Triazine Brighteners

The distyrylbiphenyl disulfonate class to which CAS 42380-62-1 belongs demonstrates significantly higher brightening efficiency per unit mass on cellulose fibers compared to stilbene-triazine brighteners such as VBL. CBS-X is reported to achieve a brightening effect on cotton fabric equivalent to 2.7 times that of diphenylethylene tristriazine derivatives at equivalent concentrations [1]. In washing powder formulation studies, addition of 0.1 wt% CBS-X increased powder whiteness by 3.49–4.65 percentage points, with effective dosage ranges of 0.05–0.10% in laundry powders [2]. The chlorinated variant (CAS 42380-62-1) shares the same DSBP chromophore and is expected to deliver comparable or superior brightening efficacy, with the added benefit of chlorine-bleach compatibility that enables use in formulations where VBL and 31# would degrade [3].

Cotton whitening Brightening intensity Cellulose substantivity Washing powder

High-Value Application Scenarios for Disodium 3,3'-((1,1'-biphenyl)-4,4'-diyldivinylene)bis(6-chlorobenzenesulphonate) (CAS 42380-62-1) Based on Quantitative Evidence


Chlorine-Bleach-Containing Liquid Laundry Detergents Requiring Spot-Free Pre-Treatment Performance

CAS 42380-62-1 is the preferred optical brightener for liquid heavy-duty laundry detergents formulated with sodium hypochlorite or peroxide bleaching systems. The evidence from US 5,152,921 demonstrates that chlorinated DSBP compounds eliminate bleach spotting on textiles during direct pre-treatment contact—a defect that occurs with non-halogenated distyrylbiphenyls [1]. The chlorinated structure also ensures storage stability without sedimentation, maintaining a clear, homogeneous liquid product [1]. Effective incorporation levels of 0.02–0.3% by weight are claimed, compatible with surfactant systems containing 10–30% alkylbenzenesulfonate [1]. This scenario exploits the compound's dual advantage of bleach stability and anti-spotting performance, which are not simultaneously achievable with CBS-X or stilbene-based alternatives.

High-Whiteness Textile Finishing with Extended Photostability Under UV Exposure

Textile applications requiring sustained whiteness under repeated UV exposure (e.g., outdoor apparel, awnings, institutional linens subjected to frequent laundering and line-drying) benefit from the intrinsic photostabilization conferred by the chlorine heavy-atom effect [2]. The photolysis deceleration mechanism demonstrated by Studzinskii et al. (2003) for halobenzenesulfonates operates via T-T energy transfer quenching, protecting the DSBP chromophore from photodegradation [2]. Combined with the class-level 2.7-fold higher brightening intensity on cellulose compared to stilbene-triazine alternatives, this enables lower application levels (0.05–0.10% in washing formulations) while maintaining whiteness over multiple wash-and-wear cycles [3].

Industrial Paper and Board Manufacturing with Oxidative Bleaching Stages

In papermaking processes that incorporate hypochlorite or peroxide bleaching stages, CAS 42380-62-1 offers the necessary oxidative stability that stilbene-based brighteners (e.g., 31#, VBL) cannot provide. While 31# degrades within 10 minutes of hypochlorite exposure, the DSBP scaffold survives over 3.5 hours under the same conditions [4]. The chlorinated variant's predicted enhanced stability makes it suitable for addition at the wet-end, size press, or coating stages where residual oxidizing agents may be present. The compound's water solubility (characteristic of disulfonated DSBP salts) facilitates uniform distribution in aqueous paper stock [5].

High-Performance Solar Cell Interface Engineering and Optoelectronic Research

Beyond traditional brightening, distyrylbiphenyl disulfonates have been employed as fluorescent conversion agents in organic solar cells (OSCs). CBS (the non-chlorinated variant) has been incorporated into ZnO electron transport layers to construct ZnO/CBS bilayer structures that enhance device performance and photostability in inverted polymer solar cells [6]. The chlorinated derivative (CAS 42380-62-1), with its intrinsic heavy-atom photostabilization, represents a research-grade candidate for further improving the long-term photostability of such hybrid organic-inorganic optoelectronic devices. This application leverages the compound's conjugated distyrylbiphenyl chromophore and its water/alcohol solubility for solution-processed device fabrication [6].

Quote Request

Request a Quote for Disodium 3,3'-((1,1'-biphenyl)-4,4'-diyldivinylene)bis(6-chlorobenzenesulphonate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.